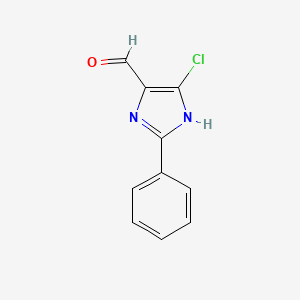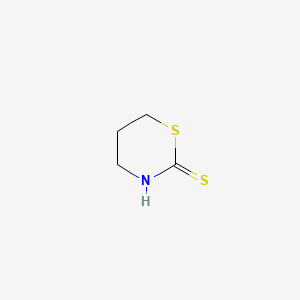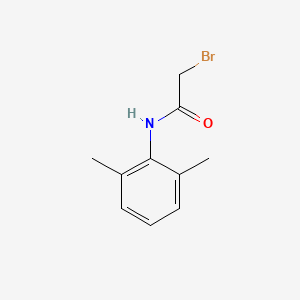![molecular formula C12H12BrN3O B1272464 1-[1-(4-Brombenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanon CAS No. 885950-25-4](/img/structure/B1272464.png)
1-[1-(4-Brombenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanon
Übersicht
Beschreibung
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone is a research compound with the molecular formula C12H12BrN3O and a molecular weight of 294.15 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone has several scientific research applications:
Organic Synthesis: It is used in the synthesis of various triazole derivatives, which are important in medicinal chemistry and materials science.
Corrosion Inhibition: The compound has been studied for its effectiveness in inhibiting the corrosion of mild steel in acidic environments.
Antimicrobial Properties: Substituted triazoles derived from this compound have shown potential as antimicrobial agents.
Wirkmechanismus
Target of Action
The primary targets of the compound “1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone” are currently unknown. This compound is structurally similar to imidazole-containing compounds, which are known to exhibit a broad range of biological activities . .
Mode of Action
Based on its structural similarity to imidazole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Without specific experimental data, it’s difficult to determine the exact biochemical pathways affected by this compound. Imidazole derivatives are known to affect a variety of biochemical pathways, including those involved in bacterial growth, inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Bromine atoms are often used in drug design to increase the metabolic stability and permeability of a compound .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the bromobenzyl group might enhance the compound’s stability under physiological conditions .
Biochemische Analyse
Molecular Mechanism
At the molecular level, 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone exerts its effects through specific binding interactions with biomolecules. It is structurally similar to imidazole-containing compounds, which are known for their broad range of biological activities. This similarity allows the compound to inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to undergo nucleophilic substitution and oxidation reactions further contributes to its diverse biochemical activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under ambient conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and exerts its biochemical effects without adverse reactions. At higher doses, toxic effects have been observed, including disruptions in cellular metabolism and gene expression . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific targets within cells to exert its effects.
Subcellular Localization
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone exhibits distinct subcellular localization patterns. It is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . This localization is influenced by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of the compound is essential for its activity and function in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone typically involves the cycloaddition reaction of arylazides with acetylacetone. This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction environments to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atom under mild conditions.
Cycloaddition Reactions: Reagents such as azides and alkynes are used in the presence of catalysts to facilitate the formation of triazole derivatives.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can have different chemical and biological properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound shares a similar triazole core but has a carboxylic acid group instead of an ethanone group.
4-Bromobenzyl bromide: This compound is a precursor in the synthesis of various triazole derivatives and shares the bromobenzyl group.
Uniqueness
1-[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in selective synthesis and functional substitution in triazoles makes it valuable in research.
Eigenschaften
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]-5-methyltriazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-12(9(2)17)14-15-16(8)7-10-3-5-11(13)6-4-10/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAPHZQIEJZSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159487 | |
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-25-4 | |
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885950-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1-[(4-Bromophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101159487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


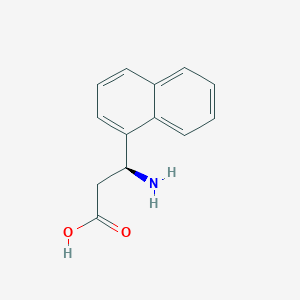

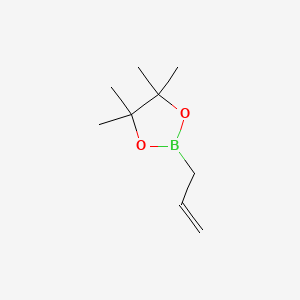
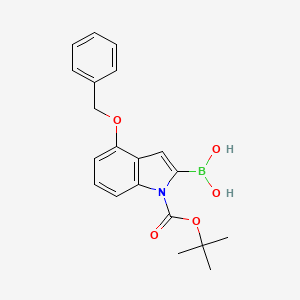
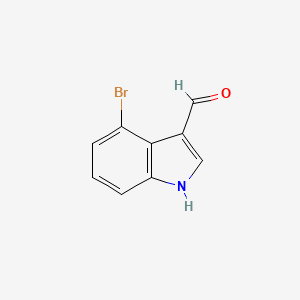
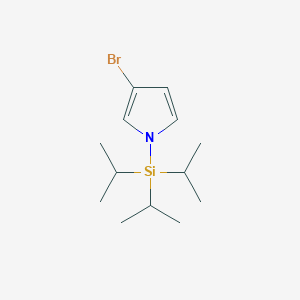
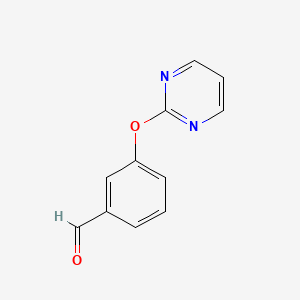
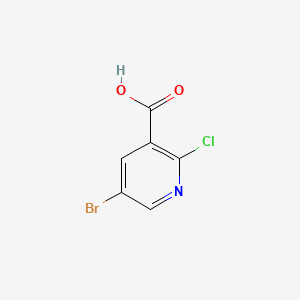
![3-Amino-4-[(2,6-dichlorophenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1272392.png)
